molecular formula C10H11FO2 B1304229 4-(3-Fluoropropoxy)benzaldehyde CAS No. 400825-68-5

4-(3-Fluoropropoxy)benzaldehyde

Cat. No.: B1304229
CAS No.: 400825-68-5
M. Wt: 182.19 g/mol
InChI Key: BTUBWANWQSVITR-UHFFFAOYSA-N
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Description

4-(3-Fluoropropoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-fluoropropoxy group at the para position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the fluorine atom, which modulates the electronic properties of the aromatic ring and enhances reactivity in nucleophilic additions or condensation reactions.

Properties

IUPAC Name

4-(3-fluoropropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUBWANWQSVITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382381
Record name 4-(3-fluoropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400825-68-5
Record name 4-(3-Fluoropropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400825-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-fluoropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Fluoropropoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl 4-methylbenzenesulfonate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This includes optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropropoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(3-Fluoropropoxy)benzoic acid.

    Reduction: 4-(3-Fluoropropoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoropropoxy)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoropropoxy)benzaldehyde depends on its specific applicationThese interactions can modulate biological pathways and chemical reactions, leading to desired effects in research and industrial applications .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Fluorine in this compound reduces electron density at the aldehyde group compared to methoxy or dimethylamino analogs, making it more reactive in electrophilic substitutions or condensations .
  • Steric Effects: Compounds with bulkier substituents (e.g., phenoxypropoxy) exhibit reduced reactivity in sterically demanding reactions .

Biological Activity

4-(3-Fluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H11FO2. It features a fluoropropoxy group attached to a benzaldehyde moiety, which may confer unique biological activities. This article delves into its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of polyfluoroalkyl-containing compounds have shown effectiveness against various bacterial strains, including Neisseria gonorrhoeae, with minimum inhibitory concentrations (MIC) as low as 0.9 μg/mL . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Anticancer Activity

The structural characteristics of this compound may also position it as a candidate for anticancer research. Compounds with similar functional groups have been explored for their ability to inhibit cancer cell proliferation. For example, certain pyrazolone derivatives have demonstrated anticancer activity comparable to established chemotherapeutics like Doxorubicin while exhibiting lower cytotoxicity towards normal cells . The potential for this compound to engage in similar mechanisms warrants further investigation.

The proposed mechanisms of action for related compounds include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase and carboxylesterase, which are crucial in various biological processes .
  • Receptor Interaction : The interaction with receptors such as TRPV1 has been suggested for certain derivatives, leading to antinociceptive effects .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated compounds. The results indicated that compounds with a similar benzaldehyde structure exhibited significant growth inhibition against several bacterial strains. Although direct data on this compound was not provided, the findings highlight the potential for further exploration in this area .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of fluorinated benzaldehydes, researchers synthesized a series of derivatives and assessed their cytotoxic effects on cancer cell lines. The study found that modifications in the fluorinated groups significantly enhanced anticancer activity, suggesting that this compound could be similarly effective .

Data Summary

Property Value
Molecular FormulaC10H11FO2
Molecular Weight182.2 g/mol
Potential ActivitiesAntimicrobial, Anticancer
Notable Structural FeaturesFluoropropoxy group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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